

A Comparative Guide to VHL E3 Ligase Ligands: Benchmarking VH032-C2-NH-Boc

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Compound of Interest

Compound Name: VH032-C2-NH-Boc

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In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is one of the most frequently exploited E3 ligases in PROTAC development.^{[1][2][3]} This guide provides an objective comparison of **VH032-C2-NH-Boc** with other prominent VHL ligands, supported by experimental data.

VH032-C2-NH-Boc is a derivative of the well-established VHL ligand, VH032.^[4] The "-C2-NH-Boc" modification provides a synthetically versatile linker with a Boc-protected amine, making it a popular building block for PROTAC synthesis.^{[1][4][5]} The Boc protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.^{[4][6]} While the Boc-protected form itself is not intended to bind VHL due to steric hindrance, its deprotected counterpart, derived from the parent VH032, engages the VHL E3 ligase to mediate protein degradation.^[4]

Quantitative Comparison of VHL Ligand Binding Affinities

The binding affinity of a ligand for VHL is a key parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient protein degradation.^[1] The following table summarizes the binding affinities of several commonly used VHL ligands.

Ligand	Binding Affinity (Kd or IC50) to VHL	Measurement Method
VH032	185 nM (Kd)	Not Specified
352.2 nM (IC50)	TR-FRET	
VH101	44 nM (Kd)	Not Specified
VH298	80-90 nM (Kd)	Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP)
288.2 nM (IC50)	TR-FRET	
VHL Ligand 14	196 nM (IC50)	Not Specified
VL285	340 nM (IC50)	Not Specified
VHL-IN-1	37 nM	Not Specified

Note: Direct comparison of binding affinities should be approached with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.[\[1\]](#)

PROTAC Efficiency: A Comparative Overview

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents data on the degradation efficiency (DC50 and Dmax) of PROTACs utilizing different VHL ligands. Lower DC50 values indicate higher potency.

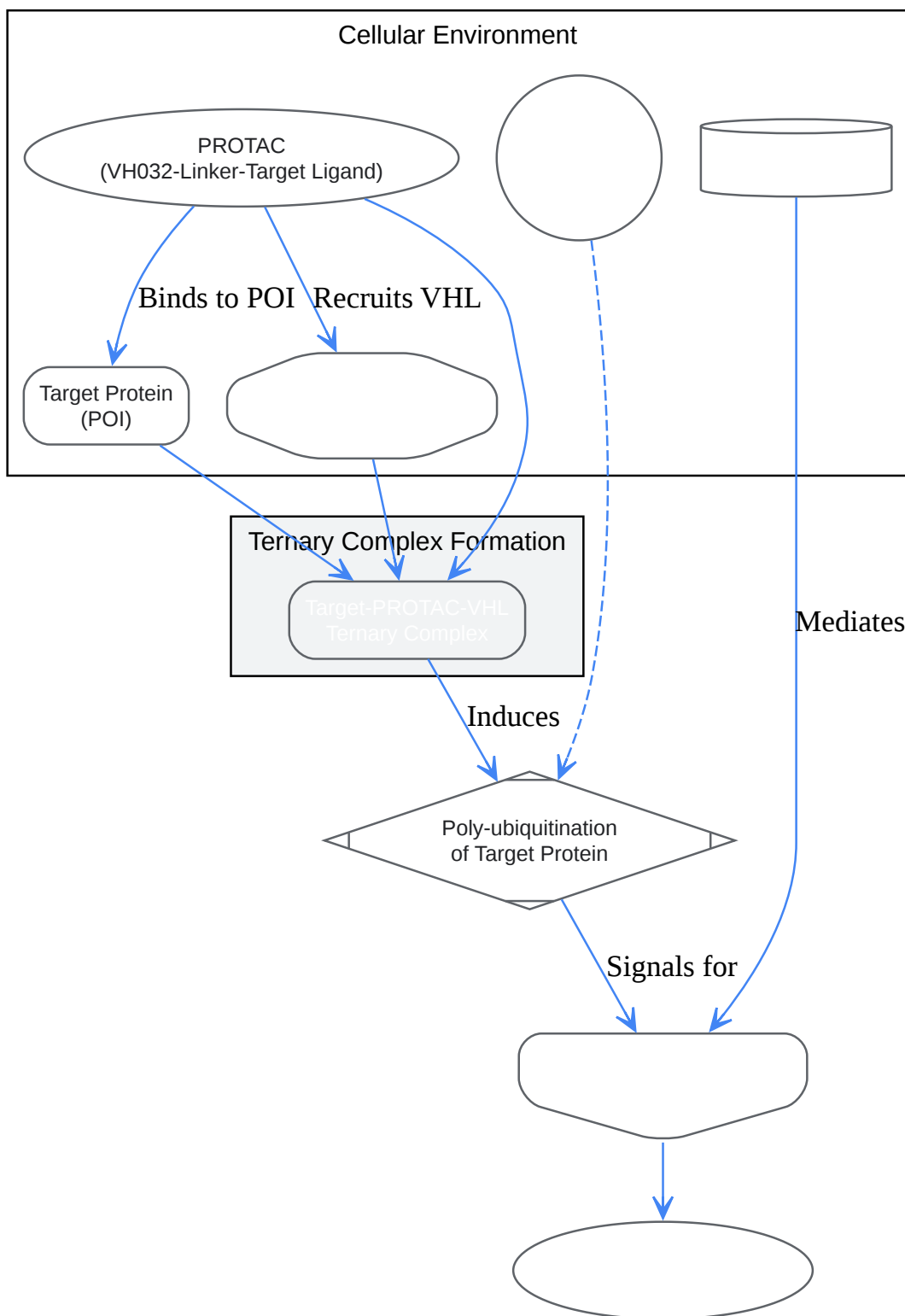
PROTAC	Target Protein	VHL Ligand	DC50	Dmax	Cell Line
MZ1	BRD4	VH032	13 nM	>95%	HeLa
ARV-771	BRD4	Not Specified	<1 nM	>90%	LNCaP
Compound 3	RIPK2	VH101	8.2 nM	~90%	THP-1

Note: The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.^[1]

Signaling Pathways and Experimental Workflows

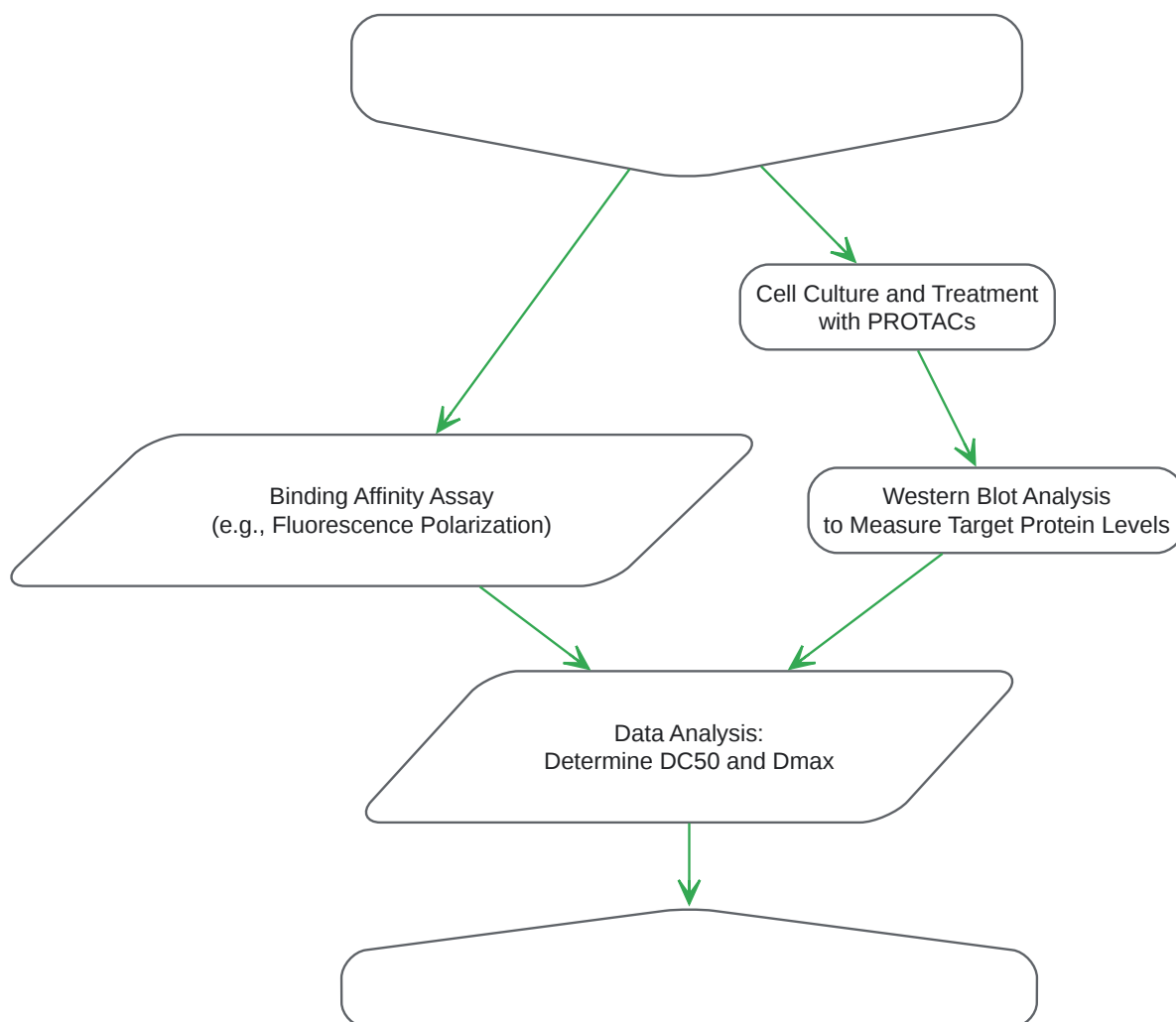
To provide a comprehensive understanding, the following diagrams illustrate the VHL signaling pathway hijacked by PROTACs, a typical experimental workflow for comparing VHL ligands, and the logical relationship of PROTAC components.

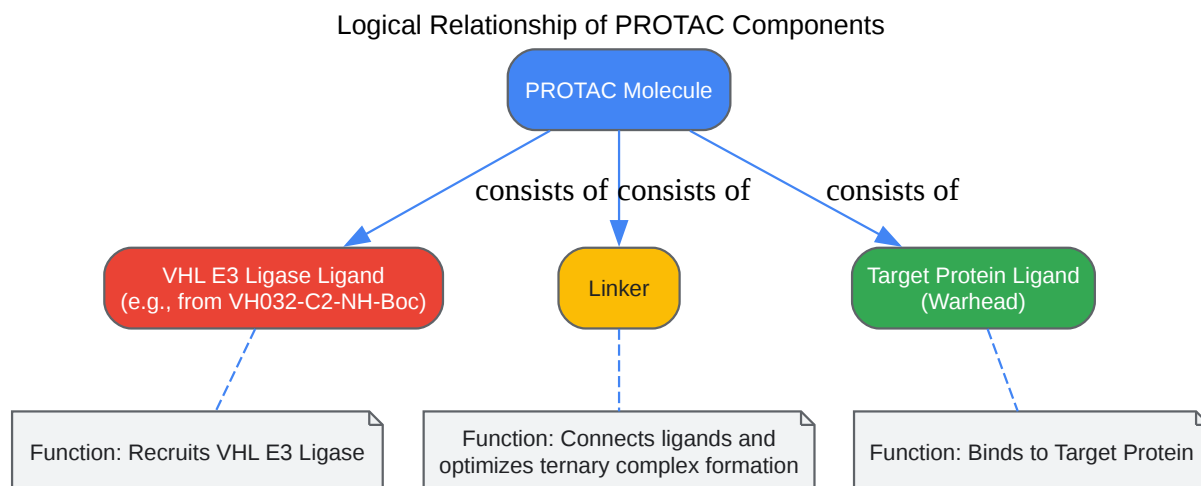
VHL-Mediated Protein Degradation Pathway

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VHL-mediated protein degradation pathway.

Workflow for Comparing VHL Ligand Performance





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